molecular formula C25H27N5O2S B2767331 N-mesityl-2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 896305-65-0

N-mesityl-2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B2767331
CAS No.: 896305-65-0
M. Wt: 461.58
InChI Key: QNRRGBDPQRNOJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-mesityl-2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C25H27N5O2S and its molecular weight is 461.58. The purity is usually 95%.
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Scientific Research Applications

Acetamide Moiety in Pharmaceutical Products

The acetamide group is a common functional group in many natural and pharmaceutical products. Research by Sakai et al. (2022) introduced p-methoxybenzyl N-acetylcarbamate potassium salt (PM-BENAC-K) and 2,4-dimethoxybenzyl N-acetylcarbamate potassium salt (2,4-DM-BENAC-K) as new reagents. These compounds act as versatile equivalents of both N-acetamide and Moz/Dmoz-protected nitrogen nucleophiles, useful in the synthesis of various natural and pharmaceutical products (Sakai et al., 2022).

Heterocyclic Compounds Incorporating Thiadiazole

Fadda et al. (2017) utilized a versatile precursor for synthesizing various heterocycles, including pyrrole and triazole derivatives, which showed potential as insecticidal agents. This highlights the use of such compounds in developing new pesticides (Fadda et al., 2017).

Anticonvulsant and Enzyme Inhibitory Activities

Novel benzothiazole derivatives with anticonvulsant activity were synthesized by Liu et al. (2016). These compounds, including triazole substituents, showed promising results in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizures tests, indicating their potential in developing new anticonvulsant therapies (Liu et al., 2016).

Molecular Docking and Enzyme Inhibitory Activities

Virk et al. (2018) discussed the synthesis of N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide compounds. These were evaluated for their inhibition potential against enzymes like carbonic anhydrase and acetylcholinesterase, showing good activity and highlighting their relevance in medicinal chemistry research (Virk et al., 2018).

Antimicrobial and Anti-Inflammatory Activities

Compounds with acetamido pyrrolyl moieties were prepared and tested for their antimicrobial and anti-inflammatory activities by Sowmya et al. (2017). This study demonstrated the potential of these compounds in developing new antimicrobial and anti-inflammatory agents (Sowmya et al., 2017).

Properties

IUPAC Name

2-[[5-[(4-methoxyphenyl)methyl]-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O2S/c1-17-13-18(2)24(19(3)14-17)26-23(31)16-33-25-28-27-22(30(25)29-11-5-6-12-29)15-20-7-9-21(32-4)10-8-20/h5-14H,15-16H2,1-4H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNRRGBDPQRNOJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(N2N3C=CC=C3)CC4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.